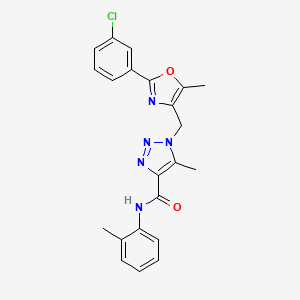![molecular formula C17H13NO3S B2536205 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid CAS No. 321430-14-2](/img/structure/B2536205.png)
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid is a chemical compound with the molecular formula C17H13NO3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structures of related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicology Studies
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid and its structural analogs have been studied for their metabolism and potential toxicity. The metabolism of nephro- or hepatotoxic thiazoles, including compounds similar to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, was examined in mice, focusing on the formation of toxic metabolites and ring cleavage products (Mizutani, Yoshida, & Kawazoe, 1994).
Biochemical Evaluation and Enzyme Inhibition
The biochemical properties and enzyme inhibition potential of thiazol-2-yl benzenesulfonamides, structurally related to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, have been studied extensively. These compounds show high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is critical in several physiological processes, including the production of neuroactive compounds (Röver et al., 1997).
Anticonvulsant Potential
Compounds structurally similar to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid have been designed, synthesized, and evaluated for their anticonvulsant potential. For instance, benzothiazolotriazine derivatives exhibited significant anticonvulsant potency in animal models, with molecular docking studies indicating key interactions with GABA-AT enzymes (Firdaus et al., 2018). Similarly, 4-thiazolidinone derivatives showed promising activity as benzodiazepine receptor agonists, offering a potential therapeutic avenue for convulsion-related disorders (Faizi et al., 2017).
Drug Metabolism and Pharmacokinetics
Studies have also been conducted on the metabolism and pharmacokinetics of compounds structurally related to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid. For example, the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, was determined in humans to understand its metabolism, elimination pathways, and principal circulating components (Renzulli et al., 2011).
Zukünftige Richtungen
The future directions for research on 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid and related compounds could involve further exploration of their potential as antimicrobial and anticancer agents . Additionally, the development of new synthesis methods and further investigation into their physical and chemical properties could also be beneficial.
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-21-14-8-6-11(7-9-14)15-10-22-16(18-15)12-2-4-13(5-3-12)17(19)20/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJJBPNMGRUDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)


![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2536133.png)
![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536134.png)
![2-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]furan-2,5-dicarboxamide](/img/structure/B2536136.png)
![7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2536137.png)
![{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2536138.png)


![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2536145.png)